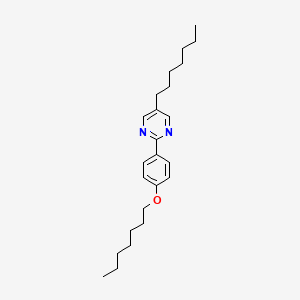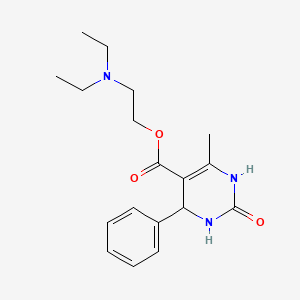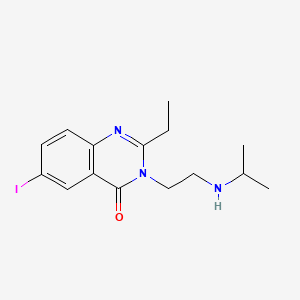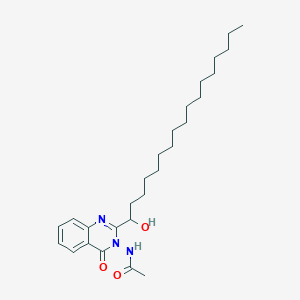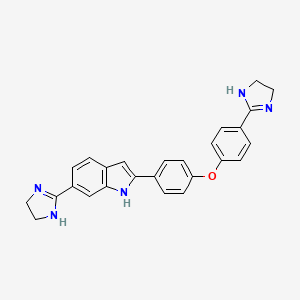![molecular formula C12H16N6O3S B15214940 N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine CAS No. 88090-80-6](/img/structure/B15214940.png)
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is a complex organic compound with a molecular formula of C12H16N6O3S. It is a derivative of purine, a heterocyclic aromatic organic compound, and contains a urea moiety linked to a butyl chain. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid typically involves multiple steps:
Formation of the Purine Derivative: The starting material, 1H-purine-6-thiol, is reacted with a butyl halide under basic conditions to form 4-(1H-purin-6-ylthio)butane.
Urea Formation: The intermediate is then reacted with an isocyanate to introduce the urea group, forming 3-(4-((1H-purin-6-yl)thio)butyl)urea.
Acetic Acid Introduction: Finally, the urea derivative is reacted with chloroacetic acid under basic conditions to yield the target compound, 2-(3-(4-((1H-purin-6-yl)thio)butyl)ureido)acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiol group in the purine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The halide in the butyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its purine derivative structure suggests potential as an enzyme inhibitor or a ligand for nucleotide-binding proteins.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to biologically active purines.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is likely related to its ability to interact with biological macromolecules. The purine moiety can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Mercaptopurine: A purine derivative used as a chemotherapy agent.
Allopurinol: A purine analog used to treat gout.
Thioguanine: Another purine analog used in cancer treatment.
Uniqueness
2-(3-(4-((1H-Purin-6-yl)thio)butyl)ureido)acetic acid is unique due to its combination of a purine moiety with a urea and acetic acid group. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Propriétés
Numéro CAS |
88090-80-6 |
|---|---|
Formule moléculaire |
C12H16N6O3S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]acetic acid |
InChI |
InChI=1S/C12H16N6O3S/c19-8(20)5-14-12(21)13-3-1-2-4-22-11-9-10(16-6-15-9)17-7-18-11/h6-7H,1-5H2,(H,19,20)(H2,13,14,21)(H,15,16,17,18) |
Clé InChI |
VJVFFWXHPDDIKD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)SCCCCNC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
